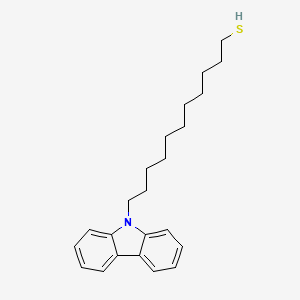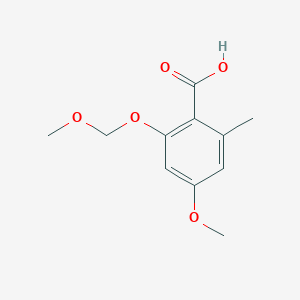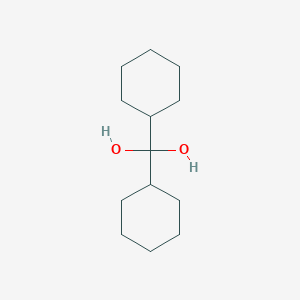![molecular formula C17H26S B14202008 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene CAS No. 830320-94-0](/img/structure/B14202008.png)
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with an oct-1-en-1-yl sulfanyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene typically involves the reaction of oct-1-en-1-thiol with 2-(propan-2-yl)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and waste, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound’s effects are mediated through its ability to modulate redox states, interact with enzymes, and influence cellular signaling pathways.
Comparison with Similar Compounds
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene: Shares a similar sulfanyl group but differs in the presence of fluorine atoms, which can significantly alter its reactivity and applications.
(E)-1-Allyl-2-(prop-1-en-1-yl)disulfane:
Uniqueness: 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene is unique due to its specific combination of an oct-1-en-1-yl sulfanyl group and an isopropyl group on a benzene ring
Properties
CAS No. |
830320-94-0 |
|---|---|
Molecular Formula |
C17H26S |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
1-oct-1-enylsulfanyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C17H26S/c1-4-5-6-7-8-11-14-18-17-13-10-9-12-16(17)15(2)3/h9-15H,4-8H2,1-3H3 |
InChI Key |
FVUTWDIAQHTRLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)

![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

